![molecular formula C21H21N3O2 B4110932 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B4110932.png)
1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide
Description
The investigation into pyrazole derivatives, including 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide, is driven by their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. These compounds are recognized for their potential in drug design due to their versatile pharmacophore.
Synthesis Analysis
Synthesis of pyrazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the pyrazole ring. For instance, the reaction of silylated 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with 2-chlorotetrahydrofuran yields tetrahydrofuran-2-yl derivatives (Earl & Townsend, 1979).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed through spectroscopic methods and X-ray crystallography. For example, the molecular structure, including the dihedral angles and hydrogen bond interactions of similar pyrazole derivatives, has been elucidated through X-ray diffraction studies, confirming their three-dimensional conformation (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yields N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, demonstrating the chemical versatility of the pyrazole core (Korkusuz & Yıldırım, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data for 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide is not available, similar compounds have been shown to possess high thermal stability and specific melting points, indicating their robustness and suitability for further applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, potential interactions, and binding affinities, are influenced by their molecular structure. For example, the presence of functional groups such as carboxamide can significantly impact their chemical behavior, leading to interactions that are central to their biological activity (Korkusuz & Yıldırım, 2010).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(22-14-18-12-7-13-26-18)19-15-24(17-10-5-2-6-11-17)23-20(19)16-8-3-1-4-9-16/h1-6,8-11,15,18H,7,12-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJRPOMCNVXQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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